
(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H5BN2O3. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming stable covalent bonds with diols, amines, and other nucleophiles, making them valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method includes the use of a Suzuki-Miyaura coupling reaction, where a halogenated pyrazine derivative reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents such as tetrahydrofuran or dimethylformamide, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming (6-Hydroxy-1,6-dihydropyrazin-2-yl)boronic acid.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alcohols or diols in the presence of catalysts like copper(II) sulfate.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: (6-Hydroxy-1,6-dihydropyrazin-2-yl)boronic acid.
Substitution: Boronate esters.
Applications De Recherche Scientifique
(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasome activity.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity with various functional groups.
Mécanisme D'action
The mechanism of action of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The boronic acid group interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid pinacol ester: A derivative with a pinacol protecting group on the boronic acid.
This compound methyl ester: A methyl ester derivative of the boronic acid.
Uniqueness: this compound is unique due to its specific structure, which allows for versatile reactivity and applications. Unlike its ester derivatives, the free boronic acid form can directly participate in a wider range of chemical reactions, making it more versatile for synthetic and research purposes.
Propriétés
IUPAC Name |
(6-oxo-1H-pyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2,9-10H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIJQWVTYZJSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=O)N1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
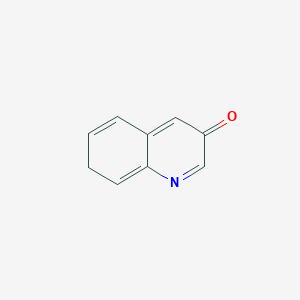
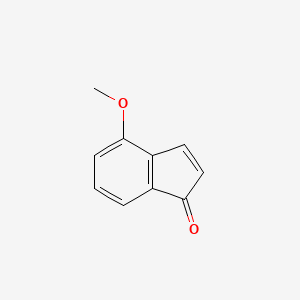
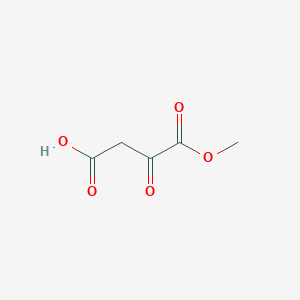
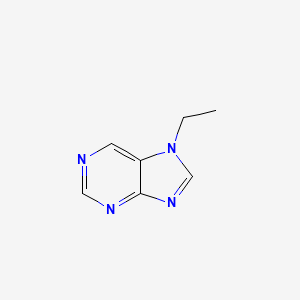




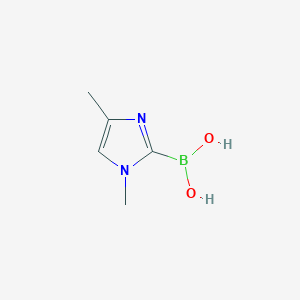

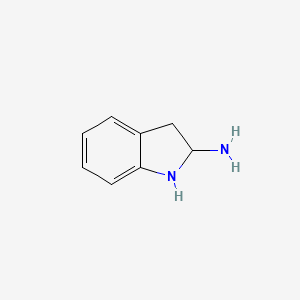

![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)

